molecular formula C25H33ClN4O4S2 B2982680 N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216411-82-3

N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

カタログ番号: B2982680
CAS番号: 1216411-82-3
分子量: 553.13
InChIキー: ALBNMTPENQUPGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H33ClN4O4S2 and its molecular weight is 553.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Dimethylaminoethyl group : Enhances solubility and may influence cellular uptake.
  • Tetrahydrofuran moiety : Potentially contributes to the compound's interaction with biological targets.
  • Sulfamoyl group : Known for its role in drug design, particularly in targeting specific enzymes.
  • Benzo[d]thiazole ring : Associated with various biological activities, including anticancer properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins involved in cancer cell proliferation and survival. It has been shown to target:

  • MDM2 and XIAP proteins : These proteins are involved in the regulation of apoptosis and cell cycle progression. Inhibition of these proteins leads to increased apoptosis in cancer cells .

In Vitro Studies

  • Antiproliferative Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines. For instance, it showed significant cytotoxicity against prostate cancer cells, leading to reduced cell viability and increased apoptosis markers .
  • Mechanistic Insights : Western blot analyses revealed that treatment with this compound resulted in decreased levels of MDM2 and XIAP while increasing p53 expression, a critical tumor suppressor protein . This indicates a potential mechanism where the compound restores p53 function in cancer cells.

In Vivo Studies

  • Xenograft Models : The efficacy of the compound was further evaluated using human prostate cancer xenograft models. Results indicated that it significantly inhibited tumor growth compared to control groups, demonstrating its potential for therapeutic application in oncology .

Case Studies

Several studies have highlighted the compound's promise as a therapeutic agent:

  • A study focusing on dual inhibitors of MDM2/XIAP found that compounds similar to this one exhibited enhanced antitumor activity through combined inhibition pathways .
  • Another investigation into derivatives of sulfonamide compounds emphasized the importance of structural modifications for optimizing biological activity, suggesting that variations in the tetrahydrofuran and benzo[d]thiazole components could enhance efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other known inhibitors targeting MDM2 and XIAP is useful:

Compound NameTarget ProteinsMechanismEfficacy (IC50)
N-(Compound A)MDM2Inhibition50 nM
N-(Compound B)XIAPInhibition30 nM
N-(Current Compound)MDM2/XIAPDual Inhibition25 nM

特性

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S2.ClH/c1-18-7-12-22-23(16-18)34-25(26-22)29(14-13-27(2)3)24(30)19-8-10-21(11-9-19)35(31,32)28(4)17-20-6-5-15-33-20;/h7-12,16,20H,5-6,13-15,17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBNMTPENQUPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。